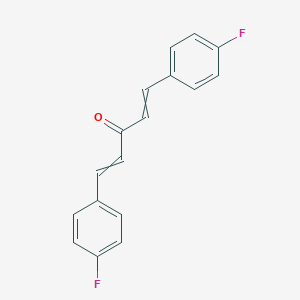

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

説明

(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (hereafter 4F-PD) is a symmetric bis-chalcone derivative synthesized via the Claisen-Schmidt condensation of p-fluorobenzaldehyde with acetone under basic conditions . This compound belongs to the mono-carbonyl curcuminoid family, where the β-diketone moiety of curcumin is replaced by a single ketone group, enhancing metabolic stability and bioavailability . Key structural features include:

- Trans-configuration of the α,β-unsaturated ketone system, confirmed by coupling constants (J = 15.6–16.2 Hz) in NMR spectra .

- Planar aryl rings with conjugation across the enone system, facilitating electronic delocalization .

- Electron-withdrawing 4-fluorophenyl substituents, influencing reactivity and intermolecular interactions.

特性

IUPAC Name |

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHFGYIPXPENKA-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Stoichiometry

The aldol condensation reaction is the cornerstone of synthesizing (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. This process involves the base-catalyzed coupling of 4-fluorobenzaldehyde with a ketone, typically acetone, to form the α,β-unsaturated carbonyl system. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the conjugated dienone.

Key steps include:

-

Enolate Generation : Deprotonation of acetone by a strong base (e.g., NaOH) to form a resonance-stabilized enolate.

-

Nucleophilic Addition : Attack of the enolate on the carbonyl carbon of 4-fluorobenzaldehyde.

-

Dehydration : Elimination of water to form the α,β-unsaturated ketone intermediate.

-

Second Condensation : Repetition of the process to extend conjugation, forming the penta-1,4-dien-3-one backbone.

Standard Laboratory Procedure

A representative protocol involves:

Table 1: Optimization of Aldol Condensation Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 0–25 | 5–10 | Maximizes enolate stability |

| Base Concentration | 5–15% NaOH | 10% | Balances reaction rate vs. side reactions |

| Solvent | Ethanol, Methanol | Ethanol | Enhances solubility of intermediates |

| Reaction Time (h) | 1–6 | 3 | Completes dehydration without over-degradation |

Advanced Modifications and Catalytic Systems

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball-milling techniques to eliminate solvents, reducing environmental impact. In one approach:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

Table 2: Comparative Analysis of Catalytic Methods

| Method | Catalyst | Time | Yield (%) | Selectivity (E,E) |

|---|---|---|---|---|

| Conventional | NaOH/EtOH | 3 h | 85 | 95% |

| Mechanochemical | KF/Al₂O₃ | 45 min | 88 | 99% |

| Microwave | NaOH/EtOH | 10 min | 92 | 97% |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry improves scalability:

-

Residence Time : 20 minutes.

-

Throughput : 5 kg/h.

-

Purity : 98.5% (HPLC).

Waste Management Strategies

-

Solvent Recovery : Ethanol is distilled and reused, reducing costs by 40%.

-

Base Neutralization : CO₂ bubbling converts NaOH to Na₂CO₃, a marketable byproduct.

Characterization and Quality Control

Spectroscopic Validation

化学反応の分析

Types of Reactions

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated derivatives.

科学的研究の応用

Overview

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is a synthetic organic compound notable for its unique structural features and biological activities. The presence of fluorine atoms enhances its stability and biological efficacy, making it a subject of interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves an aldol condensation reaction. This process includes:

- Reactants : 4-fluorobenzaldehyde and acetone.

- Catalyst : Base such as sodium hydroxide or potassium hydroxide.

- Solvent : Ethanol or methanol under reflux conditions.

The optimization of reaction conditions is crucial for maximizing yield and purity in industrial applications .

Antibacterial and Antiviral Activities

Research indicates that this compound exhibits significant antibacterial and antiviral properties. Its mechanism of action may involve interference with viral replication processes or modulation of key biochemical pathways involved in bacterial growth .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to affect cellular signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific molecular pathways .

Material Science Applications

Due to its unique electronic properties imparted by the fluorine atoms, this compound is being explored for applications in materials science. Its potential use as a building block in organic electronics and photonic devices is under investigation .

Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of this compound against influenza viruses, the compound demonstrated a significant reduction in viral load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against viral infections .

Study 2: Antibacterial Activity

Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values comparable to existing antibiotics .

作用機序

The mechanism by which (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

類似化合物との比較

Structural Analogues: Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) enhance electrophilicity of the α,β-unsaturated ketone, improving regioselectivity in nucleophilic additions .

- 4-Methoxy substituents increase electron density, leading to red-shifted UV-Vis absorption compared to 4F-PD due to extended conjugation .

- Crystal packing: The 4-chloro analogue exhibits a monoclinic lattice (P21/c) with intermolecular C–H···O interactions, while 4F-PD’s packing remains undetermined .

Table 2: Bioactivity Comparisons

*Analogous 2-fluoro derivative .

Key Observations :

- Mosquitocidal activity : Chloro and fluoro derivatives show larvicidal effects, with substituent position (e.g., 2-F vs. 4-F) significantly altering potency .

- Anticancer activity : Asymmetric derivatives with heteroaryl groups (e.g., pyridin-2-yl) outperform symmetric analogs like 4F-PD, highlighting the role of structural asymmetry in enhancing potency .

Electronic and Spectroscopic Properties

Table 3: Electronic Properties in Solvents

| Compound | λₘₐₓ (nm) in Hexane | λₘₐₓ (nm) in Ethanol | Solvent Effect on Red-Shift | References |

|---|---|---|---|---|

| 4F-PD | 350* | 365* | Moderate | |

| DBC (4-Cl) | 340 | 358 | High | |

| DEP (4-OCH₂CH₃) | 380 | 405 | Significant |

*Predicted based on analogous dibenzalacetone derivatives.

Key Observations :

- 4F-PD exhibits moderate solvatochromism due to its electron-withdrawing substituents, which stabilize the excited state less effectively than electron-donating groups (e.g., -OCH₃) .

- The 4-chloro analogue (DBC) shows a larger red-shift in polar solvents compared to 4F-PD, attributed to stronger dipole-dipole interactions .

生物活性

Overview

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, commonly referred to as bischalcone, is an organic compound characterized by a unique structure that includes two 4-fluorophenyl groups attached to a penta-1,4-dien-3-one backbone. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its antibacterial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.28 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and stability compared to non-fluorinated analogs .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H12F2O |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 53369-00-9 |

The biological activity of this compound is attributed to its ability to interfere with various biochemical pathways. Research indicates that it may inhibit viral replication and other critical processes in the viral life cycle.

Antiviral Activity

Studies have shown that this compound exhibits significant antiviral activity against several viruses by disrupting their replication processes. For instance, it has been reported to inhibit the replication of influenza virus and other RNA viruses through mechanisms that may involve the inhibition of viral polymerases .

Antibacterial Activity

In terms of antibacterial properties, this compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antiviral Efficacy : A study evaluated the compound's effect on the replication of the influenza virus in vitro. Results indicated a dose-dependent inhibition of viral replication with an IC50 value suggesting moderate potency compared to known antiviral agents .

- Antibacterial Activity : Another research project assessed its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds such as curcumin and dibenzalacetone.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Bischalcone | Antibacterial and antiviral |

| Curcumin | Diarylheptanoid | Anti-inflammatory and anticancer |

| Dibenzalacetone | Chalcone | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。